1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
CAS No.:
Cat. No.: VC15940008
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3 |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C14H23N3/c1-12-13(11-15-2)7-8-14(16-12)17-9-5-3-4-6-10-17/h7-8,15H,3-6,9-11H2,1-2H3 |
| Standard InChI Key | IEIXQSLFUHBNRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)CNC |
Introduction
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound characterized by its unique molecular structure, which combines a pyridine ring with an azepane moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both the azepane and pyridine rings contributes to its interesting chemical properties and biological activities.
Synthesis and Reaction Conditions
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves several key steps, requiring careful optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize side reactions. Common solvents include dimethylformamide, which facilitates nucleophilic attacks during synthesis.
Chemical Reactions
This compound can undergo various chemical reactions, including:
-
Oxidation: Using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
-
Reduction: Using lithium aluminum hydride or similar reducing agents to convert functional groups.
-
Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups onto the azepane or pyridine rings.
Biological Activities and Applications
The mechanism of action for this compound involves its ability to interact with specific biological targets. The azepane and pyridine components enable binding to various receptors and enzymes, potentially modulating their activity. This compound may function as an agonist or antagonist depending on the target site within biochemical pathways.
Applications Table
| Application Area | Description |
|---|---|
| Chemistry | Serves as a versatile building block for synthesizing more complex organic molecules. |
| Biology | Investigated for potential use as a ligand in biochemical assays due to its ability to interact with biological macromolecules. |
| Medicine | Explored for therapeutic properties, including applications in drug development targeting specific diseases. |
| Industry | Utilized in developing new materials with tailored chemical properties for various applications. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume